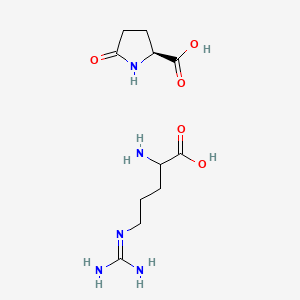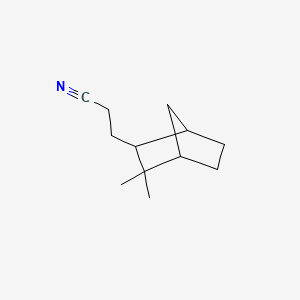
3-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)propiononitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)propiononitrile is an organic compound characterized by its unique bicyclic structure. This compound is known for its stability and reactivity, making it a valuable subject of study in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)propiononitrile typically involves the reaction of 3,3-dimethylbicyclo(2.2.1)hept-2-yl derivatives with propiononitrile under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)propiononitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) are commonly employed.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields primary amines.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)propiononitrile has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)propiononitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing various biochemical pathways. The bicyclic structure provides stability and rigidity, which can affect the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
- 3,3-Dimethylbicyclo(2.2.1)hept-2-ylformamide
- Ethanol, 2-(3,3-dimethylbicyclo(2.2.1)hept-2-ylidene)
- {3,3-Dimethylbicyclo(2.2.1)heptan-2-yl}methanamine
Uniqueness
Compared to similar compounds, 3-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)propiononitrile is unique due to its specific nitrile functional group, which imparts distinct reactivity and potential applications. The bicyclic structure also contributes to its stability and versatility in various chemical reactions.
Propiedades
Número CAS |
85567-33-5 |
|---|---|
Fórmula molecular |
C12H19N |
Peso molecular |
177.29 g/mol |
Nombre IUPAC |
3-(3,3-dimethyl-2-bicyclo[2.2.1]heptanyl)propanenitrile |
InChI |
InChI=1S/C12H19N/c1-12(2)10-6-5-9(8-10)11(12)4-3-7-13/h9-11H,3-6,8H2,1-2H3 |
Clave InChI |
FLEZSMIKDUKERR-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2CCC(C2)C1CCC#N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



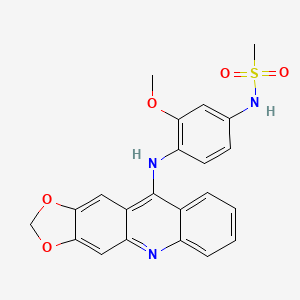



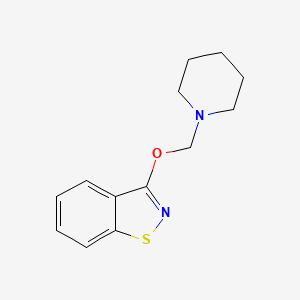

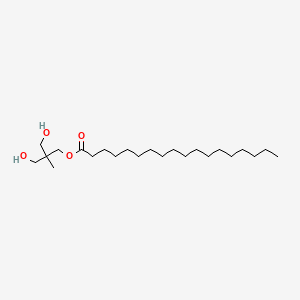
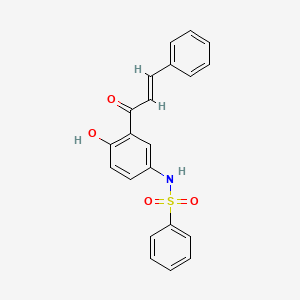
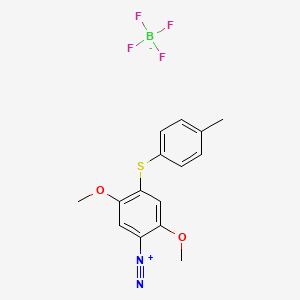
![5,6-Dihydroxybicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B12672128.png)
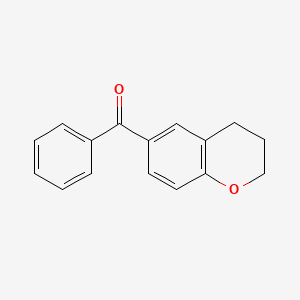
![Ethyl 2-phenylbicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12672138.png)
